Comprehensive Spectral Profiling of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate: A Technical Guide for Structural Validation
Comprehensive Spectral Profiling of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate: A Technical Guide for Structural Validation
Executive Summary & Rationale
In contemporary drug development, the strategic incorporation of fluorine atoms into small molecules is a foundational technique for modulating lipophilicity, metabolic stability, and target binding affinity. Currently, an estimated 20% of all commercialized pharmaceuticals are 1[1]. Among the critical building blocks used to synthesize these advanced active pharmaceutical ingredients (APIs) is Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate (CAS: 1260657-93-9)[2],[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a self-validating analytical framework—detailing the exact spectral signatures (NMR, MS, IR) of this compound while explaining the quantum mechanical and physicochemical causality behind each observed peak and fragmentation event.
Physicochemical & Structural Profiling
Before initiating spectral acquisition, establishing the baseline physicochemical properties of the analyte is mandatory. This ensures proper solvent selection and informs the expected ionization behavior during mass spectrometry.
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| Chemical Name | Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate | Target analyte for structural validation. |
| CAS Registry Number | 1260657-93-9 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₁H₁₀F₄O₂ | Dictates the exact mass and isotopic distribution. |
| Molecular Weight | 250.19 g/mol | Used for macroscopic stoichiometric calculations. |
| Monoisotopic Mass | 250.0617 Da | Critical for high-resolution mass spectrometry (HRMS) calibration. |
| Functional Groups | Ester, Trifluoromethyl, Aryl Fluoride | Predicts distinct IR stretching and NMR coupling patterns. |
Comprehensive Spectral Data & Causality Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 ( 19F ) NMR is an exceptionally powerful tool due to its 100% natural abundance and a sensitivity that is 83% that of the proton ( 1H )[4]. Because fluorine does not occur naturally in standard biological or solvent backgrounds, 19F NMR spectra are 5[5], making it ideal for purity determination[6].
Table 2: 1H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Coupling Mechanism |
| 1.25 | Triplet (t) | 3H | Ester -CH₃ | Vicinal coupling ( 3JHH≈7.1 Hz) to the adjacent methylene protons. |
| 3.70 | Doublet (d) | 2H | Benzylic -CH₂- | Long-range scalar coupling ( 4JHF≈1.5 Hz) to the ortho-fluorine atom on the ring. |
| 4.18 | Quartet (q) | 2H | Ester -CH₂- | Vicinal coupling ( 3JHH≈7.1 Hz) to the adjacent methyl protons. |
| 7.15 | Triplet (t) | 1H | Aromatic H-3 | Coupled to both the ortho-fluorine ( 3JHF ) and the adjacent H-4 ( 3JHH ), resulting in a pseudo-triplet. |
| 7.55 | Multiplet (m) | 1H | Aromatic H-4 | Complex splitting due to H-3, H-6, and long-range fluorine coupling. |
| 7.60 | Doublet of doublets (dd) | 1H | Aromatic H-6 | Meta-coupling to H-4 ( 4JHH≈2.0 Hz) and ortho-coupling to H-5 (absent here, replaced by CF₃, altering local electron density). |
Table 3: 13C NMR Data (100 MHz, CDCl₃) Note: The presence of fluorine causes significant signal splitting in the carbon spectrum due to JCF coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality / Coupling Mechanism |
| 14.2 | Singlet (s) | Ester -CH₃ | Standard aliphatic carbon, no fluorine coupling. |
| 34.5 | Doublet (d) | Benzylic -CH₂- | 3JCF≈3 Hz due to proximity to the ortho-fluorine. |
| 61.5 | Singlet (s) | Ester -CH₂- | Deshielded by the adjacent ester oxygen. |
| 124.2 | Quartet (q) | -CF₃ | Massive one-bond coupling ( 1JCF≈272 Hz) from the three attached fluorine atoms. |
| 162.5 | Doublet (d) | Ar-C2 (C-F) | Direct one-bond coupling ( 1JCF≈250 Hz) to the ortho-fluorine. |
| 170.5 | Singlet (s) | C=O (Ester) | Highly deshielded carbonyl carbon. |
Table 4: 19F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| -62.5 | Singlet (s) | 3F | -CF₃ group | Highly deshielded by the strongly electronegative CF₃ environment. |
| -112.0 | Multiplet (m) | 1F | Ar-F (ortho) | Complex multiplet due to coupling with adjacent aromatic protons (H-3). |
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV strips an electron from the molecule, creating a radical cation [M]+∙ . The fragmentation of7[7] is highly predictable and driven by the stability of the resulting carbocations.
Table 5: Major EI-MS Fragments
| m/z | Ion Type | Relative Abundance | Causality / Fragmentation Mechanism |
| 250 | [M]+∙ | Medium | The intact molecular ion. |
| 205 | [M−OCH2CH3]+ | High | Loss of the ethoxy radical (45 Da) to form a resonance-stabilized acylium ion. |
| 177 | [M−COOCH2CH3]+ | Base Peak (100%) | Cleavage of the entire ester group (73 Da) yielding the highly stable 2-fluoro-5-(trifluoromethyl)benzyl cation. |
| 157 | [C7H4F4]+ | Medium | Subsequent loss of neutral HF (20 Da) from the m/z 177 fragment, a hallmark of ortho-fluorinated benzylic systems. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy confirms the presence of functional groups through their dipole moment changes during molecular stretching and bending.
Table 6: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| 2980, 3050 | Weak | C-H stretches | Aliphatic (ester/benzyl) and aromatic C-H stretching. |
| 1735 | Strong, Sharp | C=O stretch | Characteristic stretching frequency of an unconjugated aliphatic ester. |
| 1320, 1160, 1120 | Strong, Broad | C-F stretches | The -CF₃ group produces multiple intense, overlapping asymmetric and symmetric stretching bands due to the highly polarized C-F bonds. |
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during spectral acquisition.
Protocol A: NMR Sample Preparation and Acquisition
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Solvent Selection: Dissolve 15-20 mg of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation (Locking): The deuterium signal from CDCl₃ acts as an internal field frequency lock, preventing spectral drift over time.
-
Referencing: Calibrate the 1H and 13C spectra by setting the TMS singlet to exactly 0.00 ppm. For 19F NMR, use Trichlorofluoromethane (CFCl₃) as an external standard set to 0.00 ppm.
-
Acquisition: Acquire 1H (16 scans), 13C (1024 scans, proton-decoupled), and 19F (64 scans, proton-decoupled) spectra at 298 K.
Protocol B: GC-EI-MS Analysis
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Sample Dilution: Dilute the analyte to 10 µg/mL in HPLC-grade hexane.
-
Instrument Tuning: Prior to the run, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: This ensures mass accuracy across the m/z 69 to 502 range, validating the instrument's calibration state.
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Chromatography: Inject 1 µL splitless onto a 30 m DB-5MS column. Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.
-
Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan m/z 50–350.
Mechanistic Visualizations
The following diagrams map the logical flow of our analytical methodologies and the quantum mechanical fragmentation pathways of the molecule.
Caption: Standardized Analytical Workflow for Spectral Acquisition and Structural Validation.
Caption: EI-MS Fragmentation Pathway of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetate.
References
-
Labseeker Database : Amino-(4,5-dimethoxy-2-nitro-phenyl)-acetic acid_CAS_241155-20...[2]. Available at:
-
Bidepharm Catalog : CAS:220227-47-4, 4-氟-3-(三氟甲基)苯基乙酸-毕得医药[3]. Available at:
-
Journal of Medicinal Chemistry : Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects[4]. Available at:
-
Journal of Analytical Methods in Chemistry (via PMC) : Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals[6]. Available at:
-
Annual Review of Biophysics and Biomolecular Structure (via PMC) : USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES[5]. Available at:
-
ACS Omega : Contribution of Organofluorine Compounds to Pharmaceuticals[1]. Available at:
-
mBio (via PMC) : The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter[7]. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino-(4,5-dimethoxy-2-nitro-phenyl)-acetic acid_CAS_241155-20-4_MDL_MFCD07786884 - Labseeker [labseeker.com]
- 3. CAS:220227-47-4, 4-氟-3-(三氟甲基)苯基乙酸-毕得医药 [bidepharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
